endo-BCN-PEG12-acid endo-BCN-PEG12-acid endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Brand Name: Vulcanchem
CAS No.: 2183440-27-7
VCID: VC0527120
InChI: InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
SMILES: C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Molecular Formula: C38H67NO16
Molecular Weight: 793.95

endo-BCN-PEG12-acid

CAS No.: 2183440-27-7

Cat. No.: VC0527120

Molecular Formula: C38H67NO16

Molecular Weight: 793.95

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

endo-BCN-PEG12-acid - 2183440-27-7

Specification

Description endo-BCN-PEG12-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The BCN group can react with azide -tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
CAS No. 2183440-27-7
Molecular Formula C38H67NO16
Molecular Weight 793.95
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C38H67NO16/c40-37(41)7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-39-38(42)55-33-36-34-5-3-1-2-4-6-35(34)36/h34-36H,3-33H2,(H,39,42)(H,40,41)
Standard InChI Key VLDILOCSPCYAIX-UHFFFAOYSA-N
SMILES C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1
Appearance Solid powder

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